molecular formula C7H15Cl2N2O4P B1208611 Carboxyifosfamide CAS No. 53459-52-2

Carboxyifosfamide

货号: B1208611
CAS 编号: 53459-52-2
分子量: 293.08 g/mol
InChI 键: DNDBVHDNSYHKLI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carboxyifosfamide belongs to the class of organic compounds known as phosphoric monoester diamides. These are organophosphorus compounds containing a monoamide derivative of a phosphoric acid diester functional group. They have the general structure R1OP(=O)(N(R2)R3)N(R4)R5, where R1 = organyl group and R2-R5 = H or organyl. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. This compound can be biosynthesized from aldoifosfamide;  which is catalyzed by the enzyme retinal dehydrogenase 1. In humans, this compound is involved in the ifosfamide metabolism pathway and the ifosfamide action pathway.
This compound is a phosphorodiamide.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying carboxyifosfamide in pharmacokinetic studies?

this compound, a major metabolite of ifosfamide, is quantified using validated high-performance thin-layer chromatography (HPTLC) or gas chromatography-mass spectrometry (GC-MS). For HPTLC, trifluoroacetyl derivatives are prepared for electron capture detection, while GC-MS enables precise separation and quantification in blood fractions (e.g., plasma and red blood cells). Noncompartmental pharmacokinetic analysis, including AUC calculations via the linear trapezoidal rule, is critical for interpreting exposure dynamics .

Q. How does this compound’s metabolic pathway influence its pharmacokinetic profile?

this compound is formed via hepatic oxidation of ifosfamide and lacks alkylating activity. Its pharmacokinetics are influenced by renal excretion and partitioning between blood components. Studies show that this compound accounts for ~2.2% of the administered ifosfamide dose, with excretion data supporting its role as a terminal metabolite. Metabolic stability assays and urine metabolite profiling are essential for pathway validation .

Q. What experimental protocols ensure reproducibility in this compound quantification?

Reproducibility requires strict adherence to validated protocols, including sample preparation (e.g., centrifugation with MESED for red blood cell separation), internal standardization, and calibration curves. Detailed reporting of chromatographic conditions (e.g., mobile phase, column type) and validation parameters (e.g., limit of detection, recovery rates) is mandatory per journal guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s partitioning between red blood cells (RBCs) and plasma?

Partitioning discrepancies arise from structural differences: this compound’s open-ring structure increases RBC affinity (partitioning factor >3) compared to intact-ring metabolites (factor 1–2). Advanced methods like GC-MS with stable isotope labeling can clarify compartment-specific distribution. Comparative studies across patient cohorts are needed to assess interindividual variability .

Q. What experimental designs address this compound’s role in ifosfamide-induced neurotoxicity?

Neurotoxicity mechanisms may involve this compound’s indirect effects via reactive intermediates. Longitudinal studies should combine pharmacokinetic monitoring (e.g., serial blood sampling over 72 hours) with neurocognitive assessments. Co-administration of detoxifying agents (e.g., methylene blue) and metabolite correlation analyses can isolate toxicity contributors .

Q. How should researchers handle conflicting data on this compound’s stability in biological matrices?

Stability issues (e.g., degradation during storage) require pre-analytical validation. Protocols must specify storage conditions (e.g., -80°C, freeze-thaw cycles) and use stabilizers (e.g., sodium fluoride). Discrepancies between in vitro and in vivo stability data necessitate matrix-matched calibration standards .

Q. What methodologies validate this compound’s lack of therapeutic activity in cancer models?

Comparative cytotoxicity assays (e.g., IC50 determination in tumor cell lines) between this compound and active metabolites (e.g., ifosfamide mustard) are critical. Pharmacodynamic studies should integrate DNA damage markers (e.g., COMET assay) to confirm its inert profile .

Q. Data Analysis and Reporting

Q. How to synthesize contradictory findings in this compound’s excretion kinetics across studies?

Meta-analyses should stratify data by patient demographics (e.g., renal function) and dosing regimens. Reporting must distinguish between single-dose vs. continuous infusion data, as AUC values vary significantly with administration duration .

Q. What statistical approaches are optimal for this compound’s pharmacokinetic-pharmacodynamic modeling?

Population pharmacokinetic models (e.g., NONMEM) account for interpatient variability. Covariate analysis (e.g., age, CYP enzyme activity) and Bayesian forecasting improve predictive accuracy for metabolite exposure .

Q. Ethical and Methodological Rigor

Q. How to ensure ethical compliance in studies involving this compound measurement in pediatric populations?

Protocols must align with institutional review board (IRB) standards, including informed consent for serial blood sampling. Data anonymization and justification for sample volume (e.g., minimal required for assay sensitivity) are mandatory .

属性

CAS 编号

53459-52-2

分子式

C7H15Cl2N2O4P

分子量

293.08 g/mol

IUPAC 名称

3-bis(2-chloroethylamino)phosphoryloxypropanoic acid

InChI

InChI=1S/C7H15Cl2N2O4P/c8-2-4-10-16(14,11-5-3-9)15-6-1-7(12)13/h1-6H2,(H,12,13)(H2,10,11,14)

InChI 键

DNDBVHDNSYHKLI-UHFFFAOYSA-N

SMILES

C(COP(=O)(NCCCl)NCCCl)C(=O)O

规范 SMILES

C(COP(=O)(NCCCl)NCCCl)C(=O)O

Key on ui other cas no.

53459-52-2

同义词

carboxyifosfamide

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。